methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate
Overview
Description
Methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a sulfonyl group attached to a methoxyphenyl ring, which is further connected to an indole core with a carboxylate ester group.
Mechanism of Action
Target of Action
The compound “methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can influence various biological processes . The interactions of this compound with these biomolecules can lead to enzyme inhibition or activation, affecting metabolic pathways and cellular functions.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . This compound may similarly impact cellular functions, making it a valuable compound for studying cell biology and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. Indole derivatives are known to interact with various receptors and enzymes, which can modulate biological activities . The specific binding interactions of this compound with these biomolecules are crucial for understanding its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability and degradation, which can impact their biological activities . Understanding the temporal effects of this compound is essential for its application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Indole derivatives have been reported to exhibit threshold effects, where low doses may have beneficial effects, while high doses can lead to toxicity or adverse effects . Studying the dosage effects of this compound in animal models is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives are known to participate in metabolic processes, influencing the production and degradation of metabolites . Understanding the metabolic pathways of this compound can provide insights into its biological functions and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Studying the transport and distribution of this compound can help elucidate its mechanisms of action and potential therapeutic uses.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Indole derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for studying its biological effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole core is then sulfonylated using a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group on the indole ring with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylate
- Methyl 1-[(4-chlorophenyl)sulfonyl]-1H-indole-3-carboxylate
- Methyl 1-[(4-fluorophenyl)sulfonyl]-1H-indole-3-carboxylate
Uniqueness
Methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets, potentially leading to improved therapeutic effects compared to similar compounds.
Properties
IUPAC Name |
methyl 1-(4-methoxyphenyl)sulfonylindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-22-12-7-9-13(10-8-12)24(20,21)18-11-15(17(19)23-2)14-5-3-4-6-16(14)18/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPMNWZVSJHOBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185920 | |
Record name | Methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866145-32-6 | |
Record name | Methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866145-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-[(4-methoxyphenyl)sulfonyl]-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401185920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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